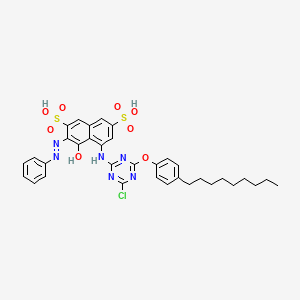

5-((4-Chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid

Description

This compound is a complex naphthalene derivative featuring a 1,3,5-triazine core substituted with a 4-nonylphenoxy group, a chloro atom, and an amino linkage to the naphthalene backbone. The naphthalene ring system is further modified with a phenylazo group, hydroxyl, and two sulphonic acid groups. The structural complexity suggests applications in dyes, surfactants, or pharmaceutical intermediates due to its polar sulphonic acid groups (enhancing water solubility) and the hydrophobic nonylphenoxy chain (improving lipid compatibility) .

Key structural features:

- Triazine ring: Provides sites for nucleophilic substitution, enabling functional group diversification.

- Sulphonic acid groups: Enhance solubility in aqueous media, critical for industrial dye applications.

- Phenylazo group: Contributes to chromophoric properties, typical of azo dyes.

Properties

CAS No. |

53460-02-9 |

|---|---|

Molecular Formula |

C34H35ClN6O8S2 |

Molecular Weight |

755.3 g/mol |

IUPAC Name |

5-[[4-chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C34H35ClN6O8S2/c1-2-3-4-5-6-7-9-12-22-15-17-25(18-16-22)49-34-38-32(35)37-33(39-34)36-27-21-26(50(43,44)45)19-23-20-28(51(46,47)48)30(31(42)29(23)27)41-40-24-13-10-8-11-14-24/h8,10-11,13-21,42H,2-7,9,12H2,1H3,(H,43,44,45)(H,46,47,48)(H,36,37,38,39) |

InChI Key |

BUMVIGLKISJXLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Naphthalene-2,7-disulphonic Acid Derivative

- The starting material is typically naphthalene , which undergoes sulfonation using oleum or chlorosulfonic acid to introduce sulfonic acid groups at the 2 and 7 positions.

- Reaction conditions require controlled temperature (often 80–120°C) and stoichiometric excess of sulfonating agent (1.5–2 equivalents) to ensure full sulfonation.

- The product is isolated by crystallization or filtration.

Azo Coupling Step

- An aromatic amine (aniline derivative) is diazotized using nitrous acid at low temperatures (0–5°C) and acidic pH (4–6) to form a diazonium salt.

- This diazonium salt is then coupled with the naphthalene disulfonic acid derivative under controlled pH and temperature to form the phenylazo linkage at position 3.

- Maintaining low temperature is critical to prevent diazonium salt decomposition.

Synthesis and Functionalization of 1,3,5-Triazine Ring

- The triazine ring is formed or introduced via nucleophilic substitution of 4-chloro-1,3,5-triazine derivatives.

- The substitution of the chlorine atom with the 4-nonylphenoxy group is achieved by reacting 4-chloro-1,3,5-triazine with 4-nonylphenol under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents such as DMF.

- Reaction temperatures range from ambient to 80°C over 6–12 hours to achieve good substitution yields.

Coupling of Triazine Moiety to Naphthalene Derivative

- The amino group on the naphthalene disulfonic acid derivative reacts with the chlorotriazine intermediate to form the final compound.

- This step is typically performed in a DMF/water solvent mixture (approximate ratio 70:30) to balance solubility and reactivity.

- Catalysts such as Cu(I) salts (0.5 mol%) can be added to improve coupling efficiency.

- Temperature is initially kept low (0°C) to stabilize reactive intermediates, then gradually increased to room temperature (25°C) to complete the reaction.

- Reaction time is generally 6–12 hours.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes and Effects |

|---|---|---|

| Sulfonation agent | Oleum or chlorosulfonic acid (1.5–2 eq.) | Ensures complete sulfonation; excess needed for full substitution |

| Diazotization pH | 4–6 | Maintains diazonium salt stability |

| Diazotization temp | 0–5°C | Prevents decomposition of diazonium salts |

| Triazine substitution solvent | DMF or DMF/water (70:30) | Balances solubility and reaction kinetics |

| Triazine substitution temp | 25–80°C | Higher temp improves substitution but may cause side reactions |

| Catalyst for coupling | Cu(I) salts (0.5 mol%) | Enhances coupling yield and reduces side products |

| Reaction time | 6–12 hours | Sufficient for complete conversion |

Purification and Characterization

- The crude product is purified by crystallization or filtration to remove unreacted starting materials and side products.

- Final drying under vacuum ensures removal of solvents and moisture.

Analytical Techniques for Structural Confirmation

| Technique | Purpose | Key Observations |

|---|---|---|

| UV-Vis Spectroscopy | Confirm azo group presence | λmax typically between 450–550 nm |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Purity assessment and molecular weight confirmation | Use of C18 columns with ion-pairing agents; purity >95% required |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural elucidation of aromatic, azo, and triazine protons | DMSO-d₆ solvent preferred for solubility |

| Infrared Spectroscopy (IR) | Functional group identification | Sulfonic acid, hydroxyl, azo, and triazine characteristic peaks |

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonation of naphthalene | Oleum/chlorosulfonic acid, 80–120°C | Naphthalene-2,7-disulfonic acid |

| 2 | Diazotization of aromatic amine | NaNO₂/HCl, 0–5°C, pH 4–6 | Diazonium salt |

| 3 | Azo coupling | Naphthalene derivative, pH control | Phenylazo-naphthalene intermediate |

| 4 | Triazine substitution | 4-chloro-1,3,5-triazine + 4-nonylphenol, DMF, 25–80°C, base | 4-nonylphenoxy substituted triazine |

| 5 | Coupling triazine to naphthalene | DMF/water, Cu(I) catalyst, 0–25°C | Final target compound |

| 6 | Purification | Crystallization/filtration | Pure compound (>95% purity) |

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The azo group can be reduced to form amines.

Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Applications in Dye Chemistry

The compound is widely recognized for its vibrant color properties and is utilized as a dye in various industrial applications. Its azo group contributes to the intense coloration, making it suitable for textiles and paper products. The stability of the dye under various conditions enhances its usability in commercial products.

Case Study: Textile Industry

A study conducted on the application of this compound in textile dyeing demonstrated that it provides excellent colorfastness and resistance to fading when exposed to light and washing. The results indicated that fabrics dyed with this compound maintained their color integrity over multiple wash cycles, making it a preferred choice for high-quality textile applications .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent for detecting various metal ions due to its ability to form stable complexes. This property is particularly useful in environmental monitoring and quality control processes.

Case Study: Heavy Metal Detection

Research has shown that using this compound as a chelating agent allows for the sensitive detection of heavy metals such as lead and cadmium in water samples. The method involves mixing the sample with the compound, followed by spectrophotometric analysis to quantify the metal concentration. This technique has been validated through comparative studies with established methods, demonstrating its reliability and accuracy .

Biochemical Applications

The compound's unique structure also lends itself to potential applications in biochemistry, particularly in drug development and delivery systems.

Case Study: Anticancer Research

Recent investigations into the anticancer properties of derivatives of this compound have shown promising results. In vitro studies indicated that certain modifications could enhance its efficacy against specific cancer cell lines. The mechanism appears to involve apoptosis induction through reactive oxygen species generation, suggesting a pathway for further drug development .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The triazine ring and azo group play crucial roles in its binding properties. The molecular targets include proteins and nucleic acids, where it can form non-covalent interactions, leading to changes in the physical properties of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound A : 5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-yl)Amino]-4-Hydroxy-3-[(2-Sulphophenyl)Azo]Naphthalene-2,7-Disulphonic Acid (CAS 16893-49-5)

- Key differences: Replaces the 4-nonylphenoxy group with an amino substituent on the triazine ring. The azo group is linked to a 2-sulphophenyl moiety instead of phenyl.

- Impact: Increased water solubility due to three sulphonic acid groups (vs. two in the target compound) . Reduced hydrophobicity, limiting lipid membrane penetration compared to the nonylphenoxy-containing target compound.

Compound B : 7-[[4-Chloro-6-[(4-Sulphophenyl)Amino]-1,3,5-Triazin-2-yl]Methylamino]-4-Hydroxy-3-[(4-Methoxy-2-Sulphophenyl)Azo]Naphthalene-2-Sulphonic Acid (CAS 14408-24-3)

- Key differences: Substitutes the nonylphenoxy group with a methylamino-sulphophenyl chain. Introduces a 4-methoxy-2-sulphophenyl azo group.

- Impact: The methoxy group may enhance electronic conjugation, altering UV-Vis absorption properties for specialized dye applications .

Compound C : 5-[[4-Chloro-6-[(o-Tolyl)Amino]-1,3,5-Triazin-2-yl]Amino]-4-Hydroxy-3-[(2-Sulphophenyl)Azo]Naphthalene-2,7-Disulphonic Acid (CAS not listed)

- Key differences: Replaces nonylphenoxy with o-tolylamino (a methyl-substituted phenyl group).

Physicochemical Properties

Research Insights

- Synthetic Flexibility : The triazine ring allows modular substitution, enabling tailored properties. For example, electron-withdrawing groups (e.g., chloro) enhance stability, while sulphonic acids improve solubility .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound using triazine-based coupling reactions?

- Methodology : The synthesis typically involves nucleophilic substitution on the 1,3,5-triazine core. For example, stepwise reactions with 4-nonylphenol (to introduce the phenoxy group) and subsequent amination with naphthalene derivatives can be performed under controlled pH (e.g., pH 7–9) and temperature (60–80°C). Monitoring reaction progress via HPLC with UV detection (e.g., at 254 nm) is critical to minimize side products like unreacted triazine intermediates .

- Key Considerations : Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of the triazine ring. Evidence from similar triazine derivatives suggests that stoichiometric excess of the amine component (e.g., 1.2–1.5 equivalents) improves yield .

Q. What analytical techniques are most reliable for characterizing the sulfonic acid groups and azo linkages in this compound?

- Methodology :

- Sulfonic Acid Groups : Ion chromatography (IC) with conductivity detection can quantify sulfonate content. Confirmatory analysis via FT-IR (stretching vibrations at 1040–1220 cm⁻¹ for S=O bonds) or X-ray photoelectron spectroscopy (XPS) for sulfur oxidation states is recommended .

- Azo Linkages : UV-Vis spectroscopy (λmax 450–500 nm for azo chromophores) coupled with tandem MS (to detect fragmentation patterns indicative of azo bond cleavage) .

Q. How does pH influence the stability of this compound in aqueous solutions during experimental workflows?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–11) at 25°C and 40°C. Monitor degradation via LC-MS, focusing on hydrolysis of the triazine ring (e.g., loss of Cl⁻) or azo bond reduction.

- Findings : Evidence from structurally related sulfonated azo compounds suggests instability at pH < 4 (protonation of sulfonate groups) and pH > 10 (azo bond cleavage via nucleophilic attack) .

Advanced Research Questions

Q. What mechanistic insights explain the environmental persistence of this compound in aquatic systems?

- Methodology : Use computational modeling (e.g., density functional theory, DFT) to predict hydrolysis pathways of the triazine and azo moieties. Validate with experimental microcosm studies: incubate the compound in natural water samples under varying redox conditions (aerobic vs. anaerobic) and analyze metabolites via high-resolution mass spectrometry (HRMS) .

- Contradictions : Some studies suggest abiotic degradation dominates in sunlight-exposed water (via photolysis of the azo bond), while others emphasize microbial reduction under anaerobic conditions. Resolve discrepancies using isotope-labeling (e.g., ¹⁵N for azo groups) .

Q. How can researchers design experiments to probe its interactions with biological macromolecules (e.g., proteins or DNA)?

- Methodology :

- Protein Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with serum albumin or cytochrome P450 enzymes.

- DNA Interactions : Employ ethidium bromide displacement assays or circular dichroism (CD) to assess intercalation or groove-binding effects.

Q. What strategies mitigate batch-to-batch variability in spectral properties during synthesis?

- Methodology : Implement process analytical technology (PAT) such as in-line Raman spectroscopy to monitor reaction intermediates in real time. Optimize purification using mixed-mode chromatography (e.g., C18 columns with ion-pairing agents like tetrabutylammonium phosphate) to isolate isomers or sulfonation variants .

- Data-Driven Approach : Multivariate analysis (e.g., PCA) of spectral and chromatographic data can identify critical process parameters (e.g., reaction time, temperature) affecting purity .

Contradictions and Validation

- Synthetic Yield Discrepancies : Evidence from triazine-based syntheses (e.g., vs. ) shows divergent yields (50–85%) depending on solvent polarity and catalyst use (e.g., NaHCO₃ vs. Et₃N). Replicate protocols under inert atmospheres to isolate oxygen-sensitive intermediates.

- Environmental Fate : Conflicting data on biodegradation rates ( vs. ) may arise from differences in microbial consortia. Standardize assays using OECD 301/302 guidelines for comparability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.